molecular formula C19H18N4O2S B2823609 (E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1207061-59-3

(E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2823609
CAS No.: 1207061-59-3
M. Wt: 366.44
InChI Key: APFKZXOTDXVFHF-VMPITWQZSA-N
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Description

The compound "(E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" is a structurally complex molecule featuring a pyridazine core substituted with a furan ring, a piperazine linker, and a thiophene-containing α,β-unsaturated ketone moiety. Its E-configuration at the propenone double bond (C=O–C=C–thiophene) is critical for maintaining planarity, which may influence biological activity through interactions with target proteins or enzymes. Structural analogs (e.g., –11) highlight its likely synthesis via coupling reactions involving piperazine intermediates and acryloyl chlorides .

Properties

IUPAC Name

(E)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-19(8-5-15-3-2-14-26-15)23-11-9-22(10-12-23)18-7-6-16(20-21-18)17-4-1-13-25-17/h1-8,13-14H,9-12H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFKZXOTDXVFHF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one represents a novel class of organic molecules with potential pharmacological applications. Its unique structure, which combines various heterocycles including furan, pyridazine, and thiophene, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2}, with a molecular weight of approximately 361.4 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC18H19N5O2
Molecular Weight361.4 g/mol
CAS Number1251711-73-5
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key steps include:

  • Formation of the Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.
  • Pyridazine Formation : Achieved via the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
  • Piperazine Introduction : Accomplished through nucleophilic substitution reactions.

These synthetic routes are crucial for optimizing yield and ensuring the purity of the final product.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyridazine derivatives have been reported to show activity against various bacterial strains, indicating that our compound may also possess similar effects due to its structural similarities.

Antimalarial Activity

Research has highlighted the potential antimalarial properties of related compounds. A structure–activity relationship study revealed that modifications in the pyridazine moiety could enhance antiplasmodial activity significantly. The presence of the furan and thiophene rings may contribute synergistically to this effect.

Anti-inflammatory Properties

Compounds containing thiophene rings have demonstrated anti-inflammatory activity in various models. The incorporation of thiophene into our target compound suggests it may also exert similar effects, potentially through inhibition of cyclooxygenase enzymes (COX).

Structure–Activity Relationship (SAR)

The biological activity of this compound can be predicted using SAR studies. Key findings from related research include:

  • Positioning of Functional Groups : The position and nature of substituents on the piperazine and pyridazine rings significantly influence biological activity.
  • Heterocyclic Influence : The presence of heterocycles like furan and thiophene enhances lipophilicity and bioavailability, which are critical for effective drug design.

Case Studies

Several case studies have explored the biological activities of structurally similar compounds:

  • Pyridazinone Derivatives : A study found that pyridazinone derivatives exhibited potent anti-inflammatory effects in rat models, suggesting that our compound could have therapeutic potential in treating inflammatory diseases .
  • Antimicrobial Studies : Research on piperazine-based compounds has shown promising antibacterial activity against resistant strains, highlighting the relevance of our compound in addressing antibiotic resistance .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The presence of pyridazine and piperazine rings is associated with the inhibition of specific cancer cell lines. For instance, compounds similar to (E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have shown efficacy against gastrointestinal stromal tumors by targeting c-KIT mutations .

Neuroprotective Effects

Research suggests that the compound may also possess neuroprotective properties. Its structural similarity to known neuroprotective agents indicates potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects in neurological applications .

Antimicrobial Properties

The thiophene moiety in the compound is known for its antimicrobial activity. Studies have reported that similar compounds demonstrate effectiveness against various bacterial and fungal strains, making them candidates for developing new antimicrobial therapies .

Targeting Enzymatic Pathways

The compound's unique structure allows it to interact with various enzymatic pathways. For example, it has been evaluated for its ability to inhibit specific kinases involved in cancer progression. This property makes it a valuable tool for researchers studying signal transduction pathways in cancer biology .

Drug Development

The compound serves as a lead molecule for synthesizing new drugs aimed at various diseases. Its modification can yield derivatives with enhanced potency and selectivity, facilitating the development of targeted therapies in pharmacology .

Organic Electronics

Due to its electronic properties, this compound is being explored for applications in organic electronics. Its ability to form thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that incorporating such compounds can improve device performance due to their charge transport properties .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of c-KIT mutations in gastrointestinal stromal tumors .
Study 2NeuroprotectionSuggested potential benefits in treating neurodegenerative diseases through blood-brain barrier penetration .
Study 3Antimicrobial PropertiesShowed effectiveness against bacterial strains, indicating potential for new antimicrobial agents .
Study 4Organic ElectronicsExplored use in OLEDs with improved charge transport characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, synthetic routes, and reported bioactivities.

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name / ID Key Structural Features Synthesis Yield (%) Bioactivity / Application Reference(s)
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one () Fluorophenyl, furan-carbonyl piperazine, E-configuration Not reported Research applications (exact bioactivity unspecified)
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one () Chloro-trifluoromethyl pyridine, thiophene-thio substituent 68% (analogous method) Anticancer/antimicrobial (implied by structural class)
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one () Di-fluorinated benzyl piperazine, ethoxyphenyl, E-configuration Not reported Antimicrobial (structural analogy to cinnamoyl derivatives)
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one () Bis(4-methoxyphenyl)methyl piperazine, methylphenyl, E-configuration Not reported Neuroprotective, anticancer (reported for cinnamoyl analogs)
Target Compound Pyridazine, furan, thiophene, E-configuration Not reported Hypothesized: Anticancer (via ferroptosis induction, per ) or enzyme inhibition

Key Observations:

Structural Variations: The pyridazine core in the target compound distinguishes it from pyridine () or cinnamoyl (–11) analogs. Pyridazine’s electron-deficient nature may enhance π-π stacking or hydrogen bonding in biological targets. The thiophene moiety (vs.

Synthesis: Piperazine-linked propenones are typically synthesized via acyl chloride coupling (e.g., using thionyl chloride) with piperazine derivatives under basic conditions (triethylamine) . For example, achieved 68% yield using HOBt/TBTU-mediated coupling .

Bioactivity :

  • Thiophene-containing analogs (e.g., ) are associated with anticancer/antimicrobial properties due to sulfur’s role in redox interactions.
  • Cinnamoyl derivatives (–11) exhibit neuroprotective and antimicrobial activities, suggesting the target compound’s α,β-unsaturated ketone may similarly interact with cysteine residues in proteins or enzymes .
  • Ferroptosis induction () is a plausible mechanism for thiophene/pyridazine hybrids, as heterocycles can modulate redox homeostasis in cancer cells .

Crystallography :

  • Analogues like those in –11 were refined using SHELXL (), confirming E-configurations and chair conformations of piperazine rings, which stabilize intramolecular hydrogen bonds .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

The synthesis involves multi-step protocols, including:

  • Condensation reactions between pyridazine and piperazine precursors under controlled temperatures (e.g., 60–80°C) .
  • Coupling agents like HOBt and TBTU in anhydrous DMF with triethylamine to facilitate amide bond formation .
  • Purification via recrystallization (e.g., ethanol) to achieve >95% purity. Key solvents: dichloromethane, acetone. Reaction times: 6–12 hours for intermediate steps .

Q. Which analytical techniques are critical for confirming the compound’s structure?

Essential methods include:

  • NMR spectroscopy (1H, 13C) to verify stereochemistry and substituent positions .
  • Mass spectrometry (MS) for molecular weight confirmation (expected m/z: ~350–400 g/mol) .
  • Infrared spectroscopy (IR) to identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .

Q. What are the solubility characteristics of this compound, and how do they impact experimental design?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol .
  • Implications : Use DMSO for in vitro assays (e.g., cell culture). For in vivo studies, consider ethanol-water co-solvents to enhance bioavailability .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyridazine-piperazine coupling step?

Yield optimization strategies include:

  • Catalyst screening : Pd-based catalysts for Suzuki-Miyaura coupling (if applicable) .
  • Temperature control : Maintaining 0–5°C during acid chloride formation to prevent side reactions .
  • Reagent stoichiometry : A 1.2:1 molar ratio of piperazine to acryloyl chloride derivatives improves efficiency .

Q. What computational approaches are suitable for predicting biological target interactions?

Advanced methods include:

  • Molecular docking (AutoDock Vina) using crystallographic data from similar piperazine-containing compounds (e.g., PDB ID: 4NBS) .
  • Molecular dynamics simulations (GROMACS) to assess binding stability with serotonin or histamine receptors, given structural analogs’ activity .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours) .
  • Purity verification : Re-analyze compounds via HPLC (>98% purity threshold) .
  • Structural analogs : Compare activities of derivatives (e.g., furan vs. imidazole substitutions) to isolate functional group contributions .

Methodological Considerations

Q. What strategies are effective for improving metabolic stability in preclinical studies?

  • Structural modifications : Replace thiophene with fluorinated aromatics to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce ester groups at the enone moiety to enhance oral absorption .

Q. How can crystallographic data inform SAR studies?

  • Hydrogen bonding networks : Intramolecular C–H···O/F interactions stabilize the E-configuration, critical for receptor binding .
  • Piperazine conformation : Chair conformation (Q = 0.498 Å) enhances steric compatibility with hydrophobic binding pockets .

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